molecular formula C27H51F3N10O7 B12412650 GLP-1(32-36)amide (TFA)

GLP-1(32-36)amide (TFA)

Cat. No.: B12412650
M. Wt: 684.8 g/mol
InChI Key: BQNMSKSVLSZCQG-CMPKFCAVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1(32-36)amide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of GLP-1(32-36)amide (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

GLP-1(32-36)amide (TFA) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

GLP-1(32-36)amide (TFA) has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C27H51F3N10O7

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H50N10O5.C2HF3O2/c1-14(2)12-16(27)22(38)35-20(15(3)4)24(40)34-18(8-5-6-10-26)23(39)32-13-19(36)33-17(21(28)37)9-7-11-31-25(29)30;3-2(4,5)1(6)7/h14-18,20H,5-13,26-27H2,1-4H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,40)(H,35,38)(H4,29,30,31);(H,6,7)/t16-,17-,18-,20-;/m0./s1

InChI Key

BQNMSKSVLSZCQG-CMPKFCAVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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